molecular formula C20H22ClN3O5 B4624790 2-(4-{2-[2-(4-chloro-3-methylphenoxy)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide

2-(4-{2-[2-(4-chloro-3-methylphenoxy)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide

Cat. No. B4624790
M. Wt: 419.9 g/mol
InChI Key: AVNUUDIXRCUYGT-AUEPDCJTSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related compounds involves complex reactions, including the formation of bis(pyrazol-5-ols), pyridones, and benzo-[f]-thiochromene-2-carbonitrile derivatives, which are often initiated by interacting with specific acetamide moieties under controlled conditions. These processes frequently employ catalysts such as piperidine and involve steps like cyclization and interaction with hydrazine hydrate or ethyl acetoacetate for the formation of novel scaffolds (Arafat et al., 2022).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated through techniques like X-ray diffraction, revealing detailed crystalline forms and arrangements. For example, studies have shown how intermolecular hydrogen bonding plays a crucial role in the molecular structure, influencing the orientation of acetamide groups and overall stability (Helliwell et al., 2011).

Chemical Reactions and Properties

Chemical reactivity studies indicate that related acetamide compounds engage in a variety of reactions, including acetylation, formylation, and Schiff base formation. These reactions are pivotal in constructing more complex molecules and are influenced by factors such as reaction temperature, time, and the presence of catalysts (Farouk et al., 2021).

Physical Properties Analysis

Investigations into the physical properties of related compounds often focus on crystalline structures, melting points, and solubility. These properties are critical for understanding the compounds' behavior in different environments and for their application in various fields. Studies employing spectroscopic techniques and thermal analysis provide insights into these aspects, aiding in the optimization of synthesis processes and the enhancement of compound stability (Geetha et al., 2023).

Chemical Properties Analysis

The chemical properties, including reactivity towards various reagents and conditions, are essential for tailoring the compound for specific applications. Research has shown that the functional groups present in these compounds, such as the acetamide moiety, play a significant role in their chemical behavior, influencing reactions like polymerization and cyclization. These studies are crucial for advancing the compound's applications in material science, catalysis, and potentially pharmaceuticals (Wojdyla et al., 2022).

Scientific Research Applications

Comparative Metabolism in Human and Rat Liver Microsomes

Research has shown that chloroacetamide herbicides and their metabolites undergo a complex metabolic pathway in human and rat liver microsomes. These pathways involve the transformation of chloroacetamide herbicides into metabolites that can be carcinogenic in rats. The study indicates the importance of understanding the metabolic activation of these compounds to assess their potential health risks (Coleman et al., 2000).

Radiosynthesis for Metabolism and Mode of Action Studies

Another application is in the radiosynthesis of chloroacetanilide herbicides, which are essential for studies on their metabolism and mode of action. The production of high-specific-activity radiolabeled compounds enables detailed investigation into the behavior of these herbicides in biological systems (Latli & Casida, 1995).

Soil Reception and Activity Affected by Agricultural Practices

Research into the reception and activity of chloroacetamide herbicides like acetochlor in soil reveals how agricultural practices, such as the use of wheat straw and irrigation, can influence the efficacy and environmental impact of these herbicides. This study is vital for developing sustainable farming practices that minimize the environmental footprint of herbicide use (Banks & Robinson, 1986).

Synthesis and Antimicrobial Evaluation

On a chemical synthesis front, the compound derived from ethyl 2-(4-chloro-3-methylphenoxy) acetate has been explored for its potential in creating novel imines and thiazolidinones with antimicrobial properties. This highlights its application in developing new therapeutic agents (Fuloria et al., 2009).

Inhibition of Fatty Acid Synthesis in Algae

The compound has also been studied for its inhibitory effects on fatty acid synthesis in green algae, indicating its potential impact on non-target organisms and the importance of understanding such effects to prevent ecological imbalances (Weisshaar & Böger).

properties

IUPAC Name

N-[(E)-[4-(2-amino-2-oxoethoxy)-3-methoxyphenyl]methylideneamino]-2-(4-chloro-3-methylphenoxy)propanamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22ClN3O5/c1-12-8-15(5-6-16(12)21)29-13(2)20(26)24-23-10-14-4-7-17(18(9-14)27-3)28-11-19(22)25/h4-10,13H,11H2,1-3H3,(H2,22,25)(H,24,26)/b23-10+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AVNUUDIXRCUYGT-AUEPDCJTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)NN=CC2=CC(=C(C=C2)OCC(=O)N)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1)OC(C)C(=O)N/N=C/C2=CC(=C(C=C2)OCC(=O)N)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22ClN3O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-{4-[(E)-{2-[2-(4-chloro-3-methylphenoxy)propanoyl]hydrazinylidene}methyl]-2-methoxyphenoxy}acetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(4-{2-[2-(4-chloro-3-methylphenoxy)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide
Reactant of Route 2
Reactant of Route 2
2-(4-{2-[2-(4-chloro-3-methylphenoxy)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide
Reactant of Route 3
Reactant of Route 3
2-(4-{2-[2-(4-chloro-3-methylphenoxy)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide
Reactant of Route 4
Reactant of Route 4
2-(4-{2-[2-(4-chloro-3-methylphenoxy)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide
Reactant of Route 5
Reactant of Route 5
2-(4-{2-[2-(4-chloro-3-methylphenoxy)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide
Reactant of Route 6
Reactant of Route 6
2-(4-{2-[2-(4-chloro-3-methylphenoxy)propanoyl]carbonohydrazonoyl}-2-methoxyphenoxy)acetamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.